![molecular formula C13H17ClN2O2 B2611201 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea CAS No. 1235616-16-6](/img/structure/B2611201.png)
1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea
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Overview
Description
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride, also known as 2-Chlorophenyl-1-hydroxy-1-cyclopentyl N-Methyl Ketimine Hydrochloride, is a chemical compound with the molecular formula C13H16ClNO.HCl . It has potential use as a component of household cleaning solution products .
Molecular Structure Analysis
The molecular weight of this compound is 224.68 . The molecular formula is C12H13ClO2 .Physical And Chemical Properties Analysis
This compound has a melting point of 162-168°C . The boiling point and other physical and chemical properties are not available in the sources I found.Scientific Research Applications
Electro-Fenton Degradation of Antimicrobials
Research on the degradation of antimicrobials, such as triclosan and triclocarban, through electro-Fenton systems has implications for environmental remediation technologies. This method involves hydroxyl radicals produced on anode surfaces and in the medium by Fenton's reaction, demonstrating the potential for water treatment applications to remove persistent organic pollutants from the environment (Sirés et al., 2007).
Corrosion Inhibition
Studies have shown that certain urea derivatives act as effective corrosion inhibitors for mild steel in acid solutions. These compounds exhibit mixed-type inhibition properties, suggesting applications in protecting industrial equipment and infrastructure from corrosive damage (Bahrami & Hosseini, 2012).
Photodegradation and Hydrolysis of Pesticides
Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water offer insights into environmental behavior and degradation pathways of these compounds. Understanding these processes is crucial for assessing the environmental impact of pesticides and improving the design of more eco-friendly alternatives (Gatidou & Iatrou, 2011).
Anticancer Potential
Research into the metabolic products of certain carcinostatic urea compounds by rat liver microsomes sheds light on potential pathways for developing new anticancer drugs. These studies are essential for designing compounds with improved efficacy and reduced side effects in cancer treatment (May et al., 1979).
Antimicrobial and Antifouling Properties
The synthesis and evaluation of urea derivatives for antimicrobial and anticancer activities highlight the potential of these compounds in pharmaceutical applications. Such research contributes to the development of new therapeutic agents for treating various diseases (El-Sawy et al., 2013).
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-5-1-2-6-11(10)16-12(17)15-9-13(18)7-3-4-8-13/h1-2,5-6,18H,3-4,7-9H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDPTSAXHZMWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea |
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